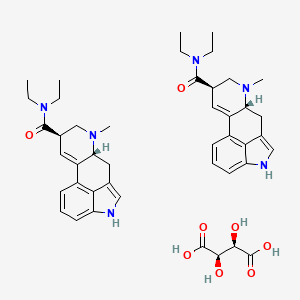
LSD (L-hemitartrate) (solution)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSD (L-hemitartrate) (solution) is an analytical reference material categorized as a lysergamide. It is known for its hallucinogenic properties and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: LSD (L-hemitartrate) is synthesized from lysergic acid, which is derived from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid diethylamide from lysergic acid . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound.
Industrial Production Methods: Industrial production of LSD (L-hemitartrate) involves large-scale synthesis of lysergic acid followed by its conversion to lysergic acid diethylamide. The final step involves the formation of the hemitartrate salt to enhance the solubility and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: LSD (L-hemitartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research purposes .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from these reactions include various derivatives of lysergic acid diethylamide, which are used for different analytical and research purposes .
Scientific Research Applications
LSD (L-hemitartrate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference material for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic applications in treating mental health disorders.
Industry: Used in the development of new analytical methods and forensic applications.
Mechanism of Action
LSD (L-hemitartrate) exerts its effects primarily through its interaction with serotonin receptors in the brain. It has a high binding affinity for serotonin receptors (5-HT 1A and 5-HT 2A) in the frontal cortex . The compound also interacts with other neurotransmitter systems, including dopamine, glutamate, and noradrenaline circuits . These interactions lead to the hallucinogenic and psychoactive effects associated with LSD .
Comparison with Similar Compounds
- Lysergic acid diethylamide (LSD)
- 1-propanoyl-lysergic acid diethylamide (1P-LSD)
- Lysergic acid methylamide (LAM)
- Lysergic acid ethylamide (LAE)
Uniqueness: LSD (L-hemitartrate) is unique due to its specific formulation as a hemitartrate salt, which enhances its solubility and stability compared to other lysergamides . This makes it particularly useful as an analytical reference material in various research applications .
Properties
Molecular Formula |
C44H56N6O8 |
|---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C20H25N3O.C4H6O6/c2*1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h2*6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*14-,18-;1-,2-/m111/s1 |
InChI Key |
YITZPETYTFTRML-GVOUCREYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















